5-cis Carbaprostacyclin
5-cis Carbaprostacyclin
5-cis Carbaprostacyclin is a stable analog of PGI2 and an isomer of carbaprostacyclin. It is a weak inhibitor of human platelet aggregation with an IC50 of 2.8 µM compared to 0.3 µM for carbaprostacyclin. 5-cis Carbaprostacyclin is a much weaker effector of rabbit mesenteric artery relaxation with an EC50 of 104 µM compared to 5.9 µM for carbaprostacyclin. It even antagonizes the adenylate cyclase activation induced by carbaprostacyclin.
Brand Name:
Vulcanchem
CAS No.:
69609-77-4
VCID:
VC0161070
InChI:
InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1
SMILES:
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Molecular Formula:
C21H34O4
Molecular Weight:
350.5 g/mol
5-cis Carbaprostacyclin
CAS No.: 69609-77-4
Reference Standards
VCID: VC0161070
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol
CAS No. | 69609-77-4 |
---|---|
Product Name | 5-cis Carbaprostacyclin |
Molecular Formula | C21H34O4 |
Molecular Weight | 350.5 g/mol |
IUPAC Name | (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
Standard InChI | InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1 |
Standard InChIKey | XZFRIPGNUQRGPI-WLPVIMDJSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O |
SMILES | CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Canonical SMILES | CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Description | 5-cis Carbaprostacyclin is a stable analog of PGI2 and an isomer of carbaprostacyclin. It is a weak inhibitor of human platelet aggregation with an IC50 of 2.8 µM compared to 0.3 µM for carbaprostacyclin. 5-cis Carbaprostacyclin is a much weaker effector of rabbit mesenteric artery relaxation with an EC50 of 104 µM compared to 5.9 µM for carbaprostacyclin. It even antagonizes the adenylate cyclase activation induced by carbaprostacyclin. |
Synonyms | (5E)-6a-carba-prostaglandin I2 6,9-methano PGI2 6,9-methano-PGI2 6,9-methanoprostaglandin I2 6a-carba-PGI2 9alpha-deoxy-9alpha-methylene-PGI2 carba PGX carba-prostacyclin carbacyclin carbacycline carbaprostacyclin carboprostacyclin carboprostacyclin, (3aS-(2Z,3aalpha,4alpha,(1E,3R*),5beta,6aalpha))-isomer carboprostacyclin, monosodium salt |
Reference | 1.Whittle, B.J.R.,Moncada, S.,Whiting, F., et al. Carbacyclin - a potent stable prostacyclin analogue for the inhibition of platelet aggregation. Prostaglandins 19, 605-627 (1980). |
PubChem Compound | 5311242 |
Last Modified | Nov 11 2021 |
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